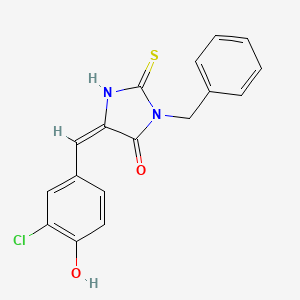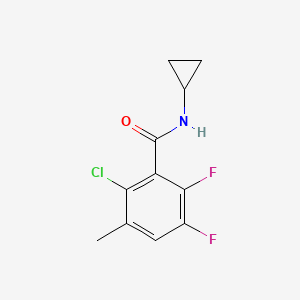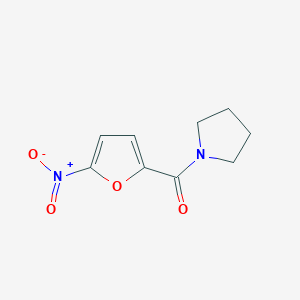
3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone
Descripción general
Descripción
3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone, also known as CTI, is a synthetic compound with potential applications in scientific research. This molecule is a member of the imidazolidinone family and has been synthesized using various methods. CTI has been shown to have a mechanism of action that involves the inhibition of certain enzymes, leading to various biochemical and physiological effects. In
Mecanismo De Acción
3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone inhibits enzymes such as tyrosinase, lipoxygenase, and xanthine oxidase by binding to their active sites. This leads to a decrease in the production of ROS and inflammatory mediators. 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone also has antioxidant properties and can scavenge free radicals. These mechanisms of action make 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, leading to a decrease in melanin production. This property makes 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone a potential candidate for the treatment of hyperpigmentation disorders. 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has also been shown to inhibit the activity of lipoxygenase, leading to a decrease in the production of inflammatory mediators. This property makes 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone a potential candidate for the treatment of inflammation-related disorders. 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has also been shown to have antioxidant properties and can scavenge free radicals, leading to a decrease in oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone in lab experiments is its potential as a candidate for the treatment of various diseases. Its inhibitory effects on enzymes such as tyrosinase, lipoxygenase, and xanthine oxidase make it a potential candidate for the treatment of hyperpigmentation, inflammation, and oxidative stress-related disorders. However, one limitation of using 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity levels of 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone and its potential side effects.
Direcciones Futuras
There are several future directions for the research of 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone. One direction is to determine the toxicity levels of 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone and its potential side effects. Another direction is to explore the potential of 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone as a candidate for the treatment of various diseases. Further studies are needed to determine the efficacy of 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone in animal models and clinical trials. Another direction is to explore the potential of 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone as a cosmetic ingredient. Its inhibitory effects on tyrosinase make it a potential candidate for the treatment of hyperpigmentation disorders. Further studies are needed to determine its efficacy in cosmetic formulations.
Aplicaciones Científicas De Investigación
3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has potential applications in scientific research, particularly in the field of biochemistry. It has been shown to have inhibitory effects on enzymes such as tyrosinase, lipoxygenase, and xanthine oxidase. These enzymes play important roles in various biochemical pathways and are involved in the production of reactive oxygen species (ROS) and inflammation. 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has also been shown to have antioxidant properties and can scavenge free radicals. These properties make 3-benzyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone a potential candidate for the treatment of various diseases such as cancer, inflammation, and oxidative stress-related disorders.
Propiedades
IUPAC Name |
(5E)-3-benzyl-5-[(3-chloro-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-13-8-12(6-7-15(13)21)9-14-16(22)20(17(23)19-14)10-11-4-2-1-3-5-11/h1-9,21H,10H2,(H,19,23)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGMDJUJBMSGSS-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)Cl)/NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate](/img/structure/B4719881.png)
![N-[4-(acetylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide](/img/structure/B4719886.png)

![5-[(2-chlorophenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B4719894.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)-2-phenylacetamide](/img/structure/B4719910.png)
![N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide](/img/structure/B4719917.png)
![ethyl 4-{[(4-ethyl-2-oxo-3-morpholinyl)acetyl]amino}benzoate](/img/structure/B4719923.png)
![N-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4719924.png)
![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4719932.png)


![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4719957.png)

![2-chloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4719968.png)